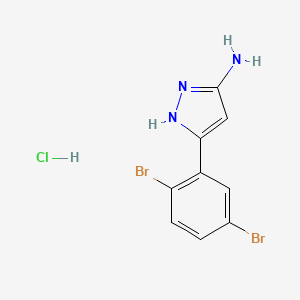

3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride

Description

3-(2,5-Dibromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS: 1031793-70-0) is a brominated pyrazole derivative with a molecular formula of C₉H₇Br₂N₃·HCl and a calculated molecular weight of 353.44 g/mol (free base: 316.98 g/mol + HCl: 36.46 g/mol) . The compound features a pyrazole core substituted at the 3-position with a 2,5-dibromophenyl group and an amine group at the 5-position, with the hydrochloride salt enhancing its solubility and stability. However, specific biological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name |

5-(2,5-dibromophenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N3.ClH/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUMXXAFBKLHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC(=NN2)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized by reacting hydrazine hydrate with a suitable 1,3-diketone or β-ketoester. For example, hydrazine hydrate reacts with ethyl acetoacetate in ethanol under reflux to yield 3-methyl-1H-pyrazol-5(4H)-one intermediates with high yields (~89%). This intermediate can be further functionalized to introduce the desired substituents.

Introduction of the 2,5-Dibromophenyl Group

The 2,5-dibromophenyl substituent is typically introduced via a substitution reaction on the pyrazole ring or by using appropriately substituted starting materials such as 2,5-dibromobenzaldehyde or 2,5-dibromophenacyl bromide. One efficient method involves the reaction of hydrazones derived from 2,5-dibromobenzaldehyde with substituted acetophenones or phenacyl bromides under reflux in ethanol, leading to 3,5-diarylpyrazoles in moderate to good yields (30-91% depending on conditions).

Alternatively, 3-bromo-1H-pyrazol-5-amine derivatives can be used as precursors, which upon reaction with dibromo-substituted aromatic compounds under basic conditions (e.g., with cesium carbonate in DMF at elevated temperatures) yield the desired dibromophenyl-substituted pyrazoles.

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms on the phenyl ring and the amino group at position 5 of the pyrazole enable nucleophilic substitution and functionalization:

- Aromatic Bromine Substitution : The electron-withdrawing effects of bromine facilitate Suzuki-Miyaura cross-coupling reactions. For example, aryl boronic acids can replace bromine atoms under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to yield biaryl derivatives .

- Amino Group Functionalization : The primary amine undergoes acylation, alkylation, or condensation. Reaction with acyl chlorides (e.g., acetyl chloride) forms amides, while condensation with aldehydes yields Schiff bases .

Table 1: Substitution Reactions of 3-(2,5-dibromophenyl)-1H-pyrazol-5-amine Hydrochloride

Cyclization and Heterocycle Formation

The amino group participates in cyclocondensation to form fused heterocycles:

- Pyrazolo[1,5-a]pyrimidines : Reaction with 1,3-diketones or β-ketoesters under acidic conditions (e.g., acetic acid, 100°C) yields pyrazolo-pyrimidine derivatives .

- Thiadiazines : Oxidative coupling with mercaptoacetaldehyde in the presence of iodine generates sulfur-containing heterocycles .

Table 2: Cyclization Reactions

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl acetoacetate | AcOH, 100°C, 4h | Pyrazolo[1,5-a]pyrimidin-7-one | 78% | |

| Mercaptoacetaldehyde | I₂, DMSO, 80°C | 5,6-Dihydro-4H-1,3,4-thiadiazine | 62% |

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous or polar solvents, releasing the free base. Neutralization with NaOH regenerates the free amine, which can undergo further reactions .

Oxidation and Reduction

- Oxidation : The pyrazole ring is stable under mild oxidative conditions, but strong oxidants (e.g., KMnO₄) may degrade the core.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in Schiff base derivatives to secondary amines .

Key Mechanistic Insights

- Tautomerism : The 5-aminopyrazole exists in equilibrium between 3- and 5-tautomers, influencing reactivity. Electron-donating groups stabilize the 3-tautomer, while electron-withdrawing groups favor the 5-tautomer .

- Steric Effects : The 2,5-dibromophenyl group hinders electrophilic substitution at the para position, directing reactions to the meta site .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibit cancer cell lines effectively. For instance, derivatives have been shown to target specific pathways involved in tumor growth and proliferation, making them candidates for further development as anticancer agents .

VEGFR-2 Inhibition

Recent findings suggest that certain pyrazole-based compounds can serve as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. A comparative study indicated that some pyrazole derivatives had a higher binding affinity and inhibitory activity against VEGFR-2 than others, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy .

Biological Interactions

Enzyme Inhibition Studies

The binding interactions of this compound with various biological targets have been explored through molecular docking studies. These studies reveal how the compound interacts with enzymes and receptors at the molecular level, providing insights into its pharmacological effects. For example, docking studies have shown strong interactions with amino acids critical for enzyme activity, suggesting potential as a therapeutic agent .

Anti-inflammatory Properties

Beyond anticancer activity, pyrazole derivatives are also recognized for their anti-inflammatory effects. The structural features of these compounds allow them to modulate inflammatory pathways effectively. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies. Recent studies have highlighted efficient one-pot reactions that allow for the modular synthesis of pyrazole derivatives. These methods often involve the reaction of hydrazones with carbonyl compounds under controlled conditions to yield high-purity products .

Mechanism of Action

The mechanism of action of 3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine (CAS: 766520-01-8): This isomer substitutes bromine at the 3,5-positions of the phenyl ring instead of 2,5.

- 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile: Replacing bromine with chlorine (electron-withdrawing) and adding a nitroanilino group introduces stronger hydrogen-bonding capabilities and redox activity. This compound exhibits antimicrobial properties, highlighting the role of electronegative substituents in biological activity .

Functional Group Variations

3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (25e) :

The nitro group at the para position enhances polarity and resonance stabilization, while the tert-butyl group adds steric bulk. Synthesis yields (83%) suggest efficient preparation, though biological data are unavailable .3-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine :

Methyl groups at the 2,5-positions increase hydrophobicity and reduce molecular weight (187.24 g/mol) compared to brominated analogs. Such modifications may improve membrane permeability in drug design .

Salt Forms and Solubility

- 3-(5-Tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride :

Similar to the target compound, this derivative’s hydrochloride salt improves aqueous solubility, critical for pharmacokinetics. The tert-butyl and methoxy groups further modulate lipophilicity .

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural and Physical Properties

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| 3-(2,5-Dibromophenyl)-1H-pyrazol-5-amine HCl (1031793-70-0) | C₉H₈Br₂ClN₃ | 353.44 | 2,5-dibromophenyl | Pyrazole-amine, HCl salt |

| 3-(3,5-Dibromophenyl)-1H-pyrazol-5-amine (766520-01-8) | C₉H₇Br₂N₃ | 316.98 | 3,5-dibromophenyl | Pyrazole-amine |

| 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile | C₁₆H₁₀Cl₂N₆O₂ | 388.63 | 2,4-dichlorophenyl | Nitroanilino, nitrile |

| 3-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine | C₁₁H₁₃N₃ | 187.24 | 2,5-dimethylphenyl | Pyrazole-amine |

Biological Activity

3-(2,5-Dibromophenyl)-1H-pyrazol-5-amine hydrochloride is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, case studies, and molecular modeling data.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods involving the reaction of appropriate aryl amines with hydrazine derivatives. The synthesis often employs techniques such as sonochemical conditions to enhance yield and purity .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with a pyrazole scaffold can inhibit tumor cell proliferation across various cancer types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .

Key Findings:

- Apoptosis Induction: The compound enhances caspase-3 activity in cancer cells, suggesting a mechanism for inducing apoptosis .

- Cell Cycle Arrest: Studies demonstrate that treatment with pyrazole derivatives can lead to cell cycle arrest at specific phases, contributing to their anticancer efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities.

Antimicrobial Efficacy:

- Minimum Inhibitory Concentration (MIC): Studies report MIC values comparable to standard antibiotics against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action: The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. Pyrazole compounds are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Insights:

- Inhibition of COX Enzymes: Certain pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .

- Carrageenan-Induced Edema Model: In vivo studies indicate that these compounds significantly reduce edema in animal models, demonstrating their potential as anti-inflammatory agents .

Case Study 1: Anticancer Efficacy

A study investigated the effects of several pyrazole derivatives on MDA-MB-231 breast cancer cells. The results demonstrated that this compound induced significant apoptosis at concentrations as low as 1 µM. Morphological changes were observed under microscopy, confirming the compound's efficacy in promoting cell death .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, this compound was tested against a panel of bacterial strains. The compound exhibited an MIC of 7.8 µg/mL against S. aureus, comparable to chloramphenicol . This highlights its potential as an alternative therapeutic agent in treating bacterial infections.

Q & A

Q. What are the recommended synthetic strategies for preparing 3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride?

The synthesis typically involves multi-step protocols, including cyclization, halogenation, and salt formation. For example:

- Cyclization : Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones under acidic conditions forms the pyrazole core .

- Halogenation : Electrophilic substitution (e.g., bromination) at the 2- and 5-positions of the phenyl ring can be achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

- Hydrochloride Salt Formation : The free base is treated with HCl in anhydrous ethanol or methanol, followed by recrystallization to ensure purity .

Key considerations: Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- X-ray Diffraction (XRD) : Single-crystal XRD provides unambiguous confirmation of the molecular geometry, including bond angles and dihedral angles between the pyrazole and dibromophenyl groups .

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak ([M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for two Br atoms) .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives for target-specific activity?

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The dibromophenyl group’s electron-withdrawing effects can enhance binding affinity to hydrophobic pockets .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The pyrazole NH and Br atoms contribute to charge distribution, influencing electrophilic substitution sites .

Example: A study on analogous compounds showed that bromine substitution at the 2- and 5-positions increases metabolic stability by reducing CYP450-mediated oxidation .

Q. What experimental strategies resolve contradictions in solubility data across different solvents?

- Multi-Solvent Analysis : Measure solubility in DMSO, DMF, water, and ethanol using UV-Vis spectroscopy (λ_max ~300-350 nm) .

- Solvent Polarity Correlation : Plot solubility against solvent polarity indices (e.g., ET(30)). Polar aprotic solvents like DMSO typically dissolve the compound better due to hydrogen bonding with the pyrazole NH .

- Co-solvent Systems : For in vitro assays, use DMSO-water mixtures (≤5% DMSO) to balance solubility and biocompatibility .

Q. How can structure-activity relationship (SAR) studies improve pharmacological profiling?

Q. What crystallographic refinement protocols are recommended for resolving disorder in the hydrochloride salt?

- SHELXL Refinement : Use the TWIN/BASF commands in SHELXL to handle twinning or disordered counterions. Anisotropic displacement parameters (ADPs) for Br and Cl atoms improve model accuracy .

- Hydrogen Bonding Analysis : Identify NH⋯Cl interactions between the pyrazole amine and chloride ion (typical distance: ~2.8-3.2 Å) .

Case Study: A disordered dibromophenyl group in a related compound was resolved using PART instructions and restraints on bond distances .

Methodological Challenges and Solutions

Q. How can reaction byproducts (e.g., over-brominated analogs) be minimized during synthesis?

- Temperature Control : Maintain bromination at 0-5°C to favor mono- or di-substitution .

- Stoichiometry : Use 2.1 equivalents of Br₂ per substitution site. Excess reagent increases tri/tetra-brominated byproducts .

- Purification : Employ gradient column chromatography (hexane:EtOAc, 4:1 → 1:1) to isolate the desired di-brominated product .

Q. What strategies improve yield in the final hydrochloride salt formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.